molecular formula C6H7N3O2 B188712 3-Nitro-o-phenylenediamine CAS No. 3694-52-8

3-Nitro-o-phenylenediamine

Cat. No. B188712
CAS RN: 3694-52-8
M. Wt: 153.14 g/mol
InChI Key: IOCXBXZBNOYTLQ-UHFFFAOYSA-N
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Description

3-Nitro-o-phenylenediamine, also known as 3-nitrobenzene-1,2-diamine, is a dark red crystalline powder . It is an organic compound with the molecular formula C6H7N3O2 .


Molecular Structure Analysis

The molecular structure of 3-Nitro-o-phenylenediamine is represented by the SMILES notation NC1=CC=CC(=C1N)N+=O . The molecular weight is 153.14 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Nitro-o-phenylenediamine are not detailed in the search results, it’s known that o-Phenylenediamine, a related compound, reacts with ketones and aldehydes to produce various valuable products .


Physical And Chemical Properties Analysis

3-Nitro-o-phenylenediamine appears as a dark red crystalline powder . It has a melting point between 157.0-164.0°C . The compound is stable under normal conditions .

Scientific Research Applications

  • Electrochemical and Spectroscopic Studies : 3-Nitro-o-phenylenediamine has been studied for its electrochemical and spectroscopic properties. For instance, research on various antioxidants based on N,N′-substituted p-phenylenediamines, a group to which 3-Nitro-o-phenylenediamine belongs, has shown interesting electrochemical behavior and spectroscopic features. These compounds are significant in the rubber industry and exhibit reversible redox couples in certain conditions, useful for understanding their oxidative processes and potential applications in material science (Rapta et al., 2009).

  • Synthesis of Condensed Dihydrodiazepinones : Research indicates that 3-Nitro-o-phenylenediamine reacts with compounds like ethyl acetoacetate to form isomeric compounds with potential applications in medicinal chemistry. This kind of reaction is essential for creating new organic compounds that could be precursors or active ingredients in pharmaceuticals (Puodžiūnaitė et al., 1999).

  • Percutaneous Penetration and Metabolism Studies : In the context of toxicology, studies have been conducted to understand the percutaneous penetration and metabolism of similar compounds like 2-Nitro-p-phenylenediamine in human and rat skin. These studies are crucial for assessing the safety of compounds used in cosmetic products like hair dyes (Yourick & Bronaugh, 2000).

  • Formation of Benzothiadiazoles : Another application involves the reaction of o-phenylenediamines with compounds like sulphur monochloride, forming benzothiadiazoles. This reaction has potential applications in synthetic chemistry and materials science (Hope & Wiles, 1966).

  • Wettability Recognition for Isomeric Phenylenediamine : A study demonstrated that a nitro-calix[4]arene self-assembled monolayer could selectively bind to o-phenylenediamine, a close relative of 3-Nitro-o-phenylenediamine. This finding is significant for developing sensors for organic pollutants (Feng et al., 2013).

  • Carcinogenicity and Toxicity Studies : The carcinogenicity and toxicity of phenylenediamines, a category including 3-Nitro-o-phenylenediamine, have been extensively studied. This research is crucial for understanding the health implications of these compounds and their derivatives (Milman & Peterson, 1984).

Safety And Hazards

3-Nitro-o-phenylenediamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

properties

IUPAC Name

3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXBXZBNOYTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190436
Record name 3-Nitro-o-phenylenediamine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-o-phenylenediamine

CAS RN

3694-52-8
Record name 3-Nitro-1,2-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-nitro-o-phenylenediamine
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Record name 1,2-DIAMINO-3-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
KT Chung, CA Murdock, Y Zhou… - Environmental and …, 1996 - Wiley Online Library
… 3-Nitro-o-phenylenediamine was also a potent mutagen to all strains tested. o-Phenylenediamine was a potent mutagen for TA98 and TA98NR, but not for TAlOO or TAlOONR, in the …
Number of citations: 59 onlinelibrary.wiley.com
S Chen, TY Wong, KT Chung - Mutation Research/Genetic Toxicology and …, 1997 - Elsevier
… -p-phenylenediamine and 3-nitro-o-phenylenediamine toward … -p-phenylenediamine and 3-nitro-o-phenylenediamine but may … For 3-nitro-o-phenylenediamine, 98% were base-pair …
Number of citations: 11 www.sciencedirect.com
KT Chung, TJ Hughes, LD Claxton - Mutation Research/Genetic Toxicology …, 2000 - Elsevier
Four nitrated aromatic amines (2-nitro-p-phenylenediamine [2NPD], 3-nitro-o-phenylenediamine [3NPD], 4-nitro-o-phenylenediamine [4NPD] and 4,4′-dinitro-2-biphenylamine [DNBA]…
Number of citations: 21 www.sciencedirect.com
SC Chen, KT Chung - Food and Chemical Toxicology, 2000 - Elsevier
… nitro-group containing mutagens including 4,4′-dinitro-2-biphenylamine, 1-nitropyrene, 1,3-dinitropyrene, 2-nitrofluorene, 2-nitro-p-phenylenediamine, 3-nitro-o-phenylenediamine …
Number of citations: 211 www.sciencedirect.com
JA Elvidge, GT Newbold, A Percival… - Journal of the Chemical …, 1965 - pubs.rsc.org
… Treatment of the latter with hydriodic acid gave 3-nitro-o-phenylenediamine in good yield. Nitration of 5-nitro-2,1,3-benzoselenadiazole was claimed by Cheeseman et aL5 to give the 4,…
Number of citations: 13 pubs.rsc.org
KT Chung, SC Chen, YY Zhu, TY Wong… - … and Chemistry: An …, 1997 - Wiley Online Library
… vinelandii was not inhibited by 2-sulfo-p-phenylenediamine, 2-nitro-p-phenylenediamine, aniline, p-nitroaniline, o-phenylenediamine, m-phenylenediamine, 3-nitro-o-phenylenediamine…
Number of citations: 42 setac.onlinelibrary.wiley.com
HB Gillespie, F SPANO, S GRAFF - The Journal of Organic …, 1960 - ACS Publications
… These new o-diamines, and also 5-chloro-3-nitro-o-phenylenediamine, havebeen subjected to ring closure with appropriate reagents to prepare the derived benzimidazoles, …
Number of citations: 14 pubs.acs.org
W Tian, S Grivas, K Olsson - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
Fuming nitric and concentrated sulfuric acids converted the title benzoselenadiazoles 1 and 8 into their 4- and/or 7-nitro derivatives. Unlike the m-fluoronitro substituted products 6 and 9…
Number of citations: 20 pubs.rsc.org
KT Chung, TJ Hughes, LD Claxton - 1999 - hero.epa.gov
… GENETICS TOXICOLOGY 2-NITRO-P-PHENYLENEDIAMINE NITRO GROUP-CONTAINING AROMATIC AMINE MUTAGENIC SPECIFICITY 3-NITRO-O-PHENYLENEDIAMINE 4-NITRO…
Number of citations: 0 hero.epa.gov
DB Murphy - The Journal of Organic Chemistry, 1964 - ACS Publications
… o-Phenylenediamines.—o-Phenylenediamine, 3,4-toluenediamine, 4-chloro-o-phenyIenedi amine, 4-nitro-o-phenylenediamine, and 5-chloro-3-nitro-o-phenylenediamine were …
Number of citations: 36 pubs.acs.org

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